molecular formula C12H24N4O4 B14148624 1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid CAS No. 229312-34-9

1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid

Cat. No.: B14148624
CAS No.: 229312-34-9
M. Wt: 288.34 g/mol
InChI Key: VSYYFHPZJKRUOV-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid is a macrocyclic ligand known for its ability to form stable complexes with metal ions. This compound is particularly significant in the field of coordination chemistry due to its unique structure, which allows it to bind metal ions effectively. It is often used in various scientific and industrial applications, including medical imaging and radiotherapy.

Mechanism of Action

The mechanism by which 1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid exerts its effects primarily involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a rigid framework that encapsulates the metal ion, preventing its release and ensuring stability. This property is particularly important in medical applications, where the stability of the metal complex is crucial for effective imaging or therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid is unique due to its specific structure that allows for the formation of highly stable metal complexes. This stability is crucial for its effectiveness in medical and industrial applications, making it a valuable compound in various fields .

Properties

IUPAC Name

2-[4-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4/c17-11(18)9-15-5-3-13-1-2-14-4-6-16(8-7-15)10-12(19)20/h13-14H,1-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYYFHPZJKRUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(CCN(CCN1)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229312-34-9
Record name 1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78236M86ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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